TR-14035

説明

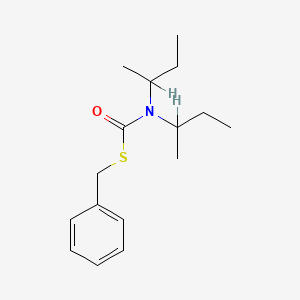

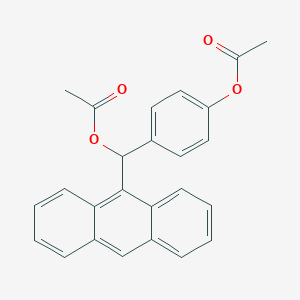

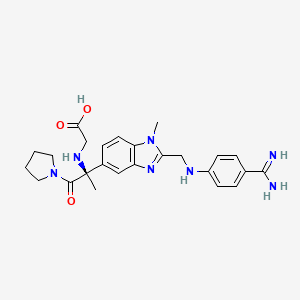

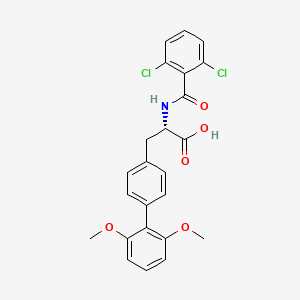

(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C24H21Cl2NO5 and its molecular weight is 474.3 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

インテグリンα4β7およびα4β1の拮抗作用

TR-14035は、インテグリン受容体α4β7およびα4β1の強力な拮抗剤であり、IC50値はそれぞれ7 nMおよび87 nMです 。これらのインテグリンは、白血球の内皮への接着に関与しており、これは炎症反応における重要なステップです。これらの相互作用を阻害することにより、this compoundは、炎症性腸疾患、喘息、多発性硬化症、関節リウマチなどの様々な炎症性および自己免疫疾患の治療に潜在的な用途があります。

肝胆道輸送系

This compoundは、肝臓に選択的に蓄積し、主に胆汁中に変化せずに排泄されることが示されています 。この化合物は、飽和可能な機構を介してラットおよびヒト肝細胞に取り込まれ、その取り込みは有機アニオン輸送ポリペプチドOATP1B1およびOATP1B3によって仲介されます。これは、this compoundが、肝胆道輸送機構およびこれらのトランスポーターが薬物運命に果たす役割を研究するために使用できることを示唆しています。

薬物動態および遺伝子多型

This compoundの薬物動態は、特にOATP1B1トランスポーターの遺伝子多型によって影響を受ける可能性があります 。OATP1B115として知られるOATP1B1の変異体は、OATP1B11a変異体と比較してthis compoundの輸送が低下しています。これは、this compoundが、遺伝子変異が薬物動態および個別化医療アプローチに与える影響を研究するためのツールとして役立つ可能性があることを示しています。

細胞接着の阻害

This compoundは、細胞接着プロセスに関与するオステオポンチン形態へのHEK 293細胞の結合を阻害します 。この特性は、細胞接着のメカニズムを理解し、病的な接着イベントを予防するための新しい戦略を開発するために研究で活用できます。

経口バイオアベイラビリティ

この化合物は経口バイオアベイラビリティがあり、これは潜在的な治療用途にとって大きな利点です 。この特徴はまた、this compoundを、治療薬のバイオアベイラビリティを向上させることを目的とした経口薬物送達研究に貴重な化合物にします。

アレルギー性喘息モデル

ノルウェーブラウンラットのアレルギー性喘息モデルでは、this compoundの腹腔内注射は、5-ヒドロキシトリプタミン(5-HT)に対する気道過敏性を有意に低下させました 。これは、this compoundを、アレルギー性喘息の新しい治療法を探求するための前臨床研究における薬理学的ツールとして使用できることを示唆しています。

抗接着療法

This compoundは、ヒトα4β7またはマウス腸間膜リンパ節リンパ球を発現する細胞の、MAdCAM-Igへの接着を阻害します。MAdCAM-Igは、白血球のトラフィッキングに関与する接着分子です 。これは、白血球の遊走が疾患病態に寄与する状態に対する抗接着療法の開発におけるその潜在的な使用を示しています。

炎症および自己免疫疾患の研究

インテグリン媒介細胞接着を調節する役割から、this compoundは、炎症および自己免疫疾患の根本的なメカニズムを研究するための有望な候補です 。これは、これらの状態に関与する経路を解明し、新しい治療標的をスクリーニングするために使用できます。

作用機序

Target of Action

TR-14035 is a dual antagonist for the α4β7 and α4β1 integrins . These integrins are expressed on leukocytes and play a crucial role in the firm adhesion of leukocytes to the endothelium, necessary for the subsequent transendothelial migration through the vessel wall .

Mode of Action

This compound interacts with its targets, the α4β7 and α4β1 integrins, by blocking their function. Specifically, it has been shown to block the adhesion of RPMI-8866 cells to MAdCAM-Ig by 100% at 1 μM, with an approximate IC50 of 0.01 μM .

Biochemical Pathways

The α4β7 and α4β1 integrins are key regulators of physiological and pathological responses in inflammation and autoimmune diseases . By antagonizing these integrins, this compound can potentially disrupt the pathways that lead to these conditions, thereby exerting its therapeutic effects.

Pharmacokinetics

This compound has been shown to have moderate oral bioavailability, with values of 17.1% and 13.2% in rats and dogs, respectively, at an oral dose of 10 mg/kg . It has a high plasma clearance rate, leading to terminal elimination half-lives of 0.28 hours in rats and 0.81 hours in dogs . These pharmacokinetic properties influence the compound’s bioavailability and overall therapeutic potential.

Result of Action

In vivo studies have shown that this compound can significantly decrease airway hyper-responsiveness to 5-hydroxytryptamine (5-HT) in an experimental model of allergic asthma in Brown Norway rats . This suggests that the compound’s action on its targets can lead to tangible physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms of OATP1B1, which is partly responsible for the accumulation of this compound into hepatocytes, may cause interindividual variability in the pharmacokinetics of this compound .

特性

IUPAC Name |

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSJLVGDSNWQBI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026007 | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232271-19-1 | |

| Record name | (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232271-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TR14035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-14035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。